molecular formula C8H13Cl3O2 B14628472 1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate CAS No. 57392-62-8

1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate

Katalognummer: B14628472
CAS-Nummer: 57392-62-8
Molekulargewicht: 247.5 g/mol
InChI-Schlüssel: UEYIQMDLAGZCRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 1,1,1-trichloropropan-2-ol and 2,2-dimethylpropanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate can be synthesized through an esterification reaction. The typical synthetic route involves the reaction of 1,1,1-trichloropropan-2-ol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,1,1-trichloropropan-2-ol and 2,2-dimethylpropanoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: 1,1,1-Trichloropropan-2-ol and 2,2-dimethylpropanoic acid.

    Reduction: 1,1,1-Trichloropropan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,1,1-trichloropropan-2-yl 2,2-dimethylpropanoate involves its reactivity with various biological and chemical targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1-Trichloropropan-2-yl acetate: Similar ester structure but with an acetate group instead of a 2,2-dimethylpropanoate group.

    1,1,1-Trichloropropan-2-yl butanoate: Another ester with a butanoate group.

    1,1,1-Trichloropropan-2-yl benzoate: An ester with a benzoate group.

Uniqueness

1,1,1-Trichloropropan-2-yl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoate group, which imparts specific steric and electronic properties to the compound

Eigenschaften

CAS-Nummer

57392-62-8

Molekularformel

C8H13Cl3O2

Molekulargewicht

247.5 g/mol

IUPAC-Name

1,1,1-trichloropropan-2-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H13Cl3O2/c1-5(8(9,10)11)13-6(12)7(2,3)4/h5H,1-4H3

InChI-Schlüssel

UEYIQMDLAGZCRK-UHFFFAOYSA-N

Kanonische SMILES

CC(C(Cl)(Cl)Cl)OC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.